6beta-Methyl Fluorometholone
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,8S,9R,10S,11S,13S,14S)-17-acetyl-9-fluoro-11,17-dihydroxy-6,10,13-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-15-6-8-21(27,13(2)24)20(15,4)11-18(26)22(17,23)19(3)7-5-14(25)10-16(12)19/h5,7,10,12,15,17-18,26-27H,6,8-9,11H2,1-4H3/t12-,15+,17+,18+,19+,20+,21?,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOZLTXFLGPHNG-KAUKBTFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2(C4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC([C@]3(C[C@@H]([C@@]2([C@@]4(C1=CC(=O)C=C4)C)F)O)C)(C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Synthetic Corticosteroid Research
The development of synthetic corticosteroids has been a cornerstone of anti-inflammatory therapy since the mid-20th century. The journey began with the discovery of cortisone's therapeutic effects, which spurred a wave of research aimed at synthesizing analogs with enhanced anti-inflammatory potency and reduced side effects. uomustansiriyah.edu.iq Key structural modifications to the basic steroid nucleus were found to dramatically influence biological activity.
One of the most significant advancements was the introduction of a fluorine atom at the 9α-position, which was discovered to substantially increase both glucocorticoid and mineralocorticoid activity. uomustansiriyah.edu.iq This enhancement is attributed to the electron-withdrawing nature of fluorine, which influences the nearby 11-hydroxyl group and improves receptor binding affinity. uomustansiriyah.edu.iq
Further research into structure-activity relationships revealed that substitutions at the C6 position of the steroid ring could also modulate activity. Specifically, the addition of a 6α-methyl group was found to increase glucocorticoid potency. nih.gov This modification is thought to enhance the anti-inflammatory effects of the molecule. nih.gov
6beta-Methyl Fluorometholone (B1672912), possessing both a 9α-fluoro group and a 6β-methyl group, represents a specific combination of these potency-enhancing modifications. The addition of a methyl group at the 6beta position is hypothesized to potentially enhance metabolic stability or receptor-binding affinity compared to its parent compound, fluorometholone. The study of such compounds is crucial for a deeper understanding of how subtle changes in stereochemistry and substitution patterns can fine-tune the pharmacological profile of synthetic corticosteroids.
Overview of Glucocorticoid Receptor Agonist Investigations
Glucocorticoids exert their effects by binding to and activating the glucocorticoid receptor (GR), a protein that resides in the cytoplasm of cells. ijdvl.com Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. optometrytimes.com This process leads to the suppression of pro-inflammatory proteins and the promotion of anti-inflammatory proteins, which is the basis of their therapeutic action.
The affinity of a corticosteroid for the glucocorticoid receptor is a key determinant of its potency. nih.gov Investigations into GR agonists focus on understanding how the chemical structure of a steroid influences this binding. The presence of a 9α-fluoro group, as seen in 6beta-Methyl Fluorometholone (B1672912), is well-established to enhance glucocorticoid receptor binding affinity. scispace.com
The 6β-methyl group in 6beta-Methyl Fluorometholone adds another layer of complexity to its interaction with the GR. While 6α-methylation is more common and known to increase activity, the stereochemistry of the 6β-position can also influence the conformation of the steroid and its fit within the receptor's binding pocket. uomustansiriyah.edu.iq It is hypothesized that this specific modification could affect the metabolic stability of the compound. Although specific binding affinity data for this compound is not extensively published, its structural features suggest it would act as a potent GR agonist. The study of such analogs contributes to the broader understanding of the molecular interactions that govern the efficacy of glucocorticoid therapies.
Historical Trajectories of Fluorometholone Analog Development in Research
Precursor Chemistry and Synthetic Routes to Steroidal Frameworks
The synthesis of this compound, a derivative of the glucocorticoid fluorometholone, is built upon established principles of steroid chemistry. The construction of its core structure relies on the availability of advanced steroidal precursors and multi-step synthetic sequences.
Synthesis from Methylprednisolone (B1676475) Derivatives and Other Precursors
The synthesis of fluorometholone, and by extension its 6-methylated analogs, often originates from commercially available and more complex corticosteroids. One notable precursor is methylprednisolone 21-acetate. The conversion of methylprednisolone 21-acetate into fluorometholone is a lengthy process, reportedly involving a total of eight synthetic steps. google.com A key intermediate in this pathway is 9α-fluoro-11β,17,21-trihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione. google.com The initial steps focus on modifying the side chain and introducing the fluorine atom at the 9α position before addressing the specific stereochemistry at the C-6 position.
Alternative synthetic routes have been explored to improve efficiency and yield. One such process begins with 9α-fluoro-11β,17-dihydroxy-1,4-pregnadiene-3,20-dione. google.com This precursor is advantageous as it already contains the crucial 9α-fluoro group. The subsequent synthetic challenge lies in the selective introduction of the methyl group at the C-6 position. google.com Another patented approach starts with a compound designated as formula II, proceeding through a sequence of reactions including dechlorination, esterification, methylation, hydrogenation, fermentation, epoxidation, and ring-opening to yield fluorometholone acetate, which can then be hydrolyzed to fluorometholone. google.com
The following table outlines some of the key precursors used in the synthesis of fluorometholone scaffolds.
| Precursor Compound | Starting Material Source | Key Features | Reference |
| Methylprednisolone 21-acetate | Commercially Available | Requires extensive modification (approx. 8 steps) | google.com |
| 9α-fluoro-11β,17-dihydroxy-1,4-pregnadiene-3,20-dione | Synthetic Intermediate | Contains the necessary 9α-fluoro group | google.com |
| 11β,17-dihydroxy-6α-methyl-1,4-pregnadiene-3,20-dione | Synthetic Intermediate | Not commercially available; requires separate synthesis | google.com |
| Compound of Formula II (Proprietary) | Proprietary | Used in a multi-step synthesis to fluorometholone acetate | google.com |
Strategic Incorporation of the 6beta-Methyl Moiety
The introduction of the methyl group at the 6-position with the desired beta (β) stereochemistry is a critical and often challenging step in the synthesis of this compound. The stereoselectivity of this addition is paramount, as the alpha (α) epimer is a common byproduct.
A significant advancement in achieving high stereoselectivity involves the catalytic hydrogenation of a 6-methylene precursor. A patented method employs a palladium-on-carbon (Pd/C) catalyst in conjunction with chiral monophosphite ligands. This catalytic system creates a chiral environment that directs the hydrogen transfer from a donor like cyclohexene (B86901) preferentially to the β-face of the steroid. This approach has been reported to yield the 6β-methyl product with high efficiency and minimal formation of the 6α-methyl epimer (less than 2%).
The table below summarizes a representative stereoselective hydrogenation reaction.
| Parameter | Value |
| Substrate | 6-Methylene Precursor |
| Hydrogen Donor | Cyclohexene |
| Catalyst | Palladium-on-Carbon (Pd/C) |
| Ligand | Chiral Monophosphite |
| Stereoselectivity | >98% (favoring 6β-methyl) |
| Reference |
Other strategies for methyl group incorporation in steroid synthesis include 1,6-conjugate additions. For instance, the reaction of steroid dienone precursors with organometallic reagents like trimethylaluminium (AlMe₃) in the presence of a copper catalyst can introduce methyl groups at various positions, with the stereochemical outcome being highly dependent on the reaction conditions and the specific position on the steroid nucleus. nih.gov While not specific to this compound, these methods form the basis of synthetic strategies for creating methylated steroid analogs. nih.govnih.gov
Chemical Modifications and Analog Development for Research Purposes
The modification of the this compound structure and the development of related analogs are driven by the need to explore structure-activity relationships and to develop compounds with potentially novel research applications.
Design and Synthesis of Novel Fluorometholone Derivatives
The development of novel derivatives often involves modification at various positions of the steroid skeleton. Research and manufacturing efforts have led to the identification and synthesis of several related compounds, which are often found as impurities in the synthesis of the parent drug. These include epoxy analogs, diene impurities, and demethylated versions. simsonpharma.com For example, the synthesis of fluorometholone acetate represents a simple esterification of the C-17 hydroxyl group. google.com
More complex modifications aim to create steroid hybrids, where the steroidal core is linked to other chemical moieties to generate compounds with new properties. core.ac.uk The synthesis of these hybrids requires versatile synthetic handles on the steroid nucleus and careful selection of linkers and coupling strategies.
The following table lists some examples of fluorometholone derivatives and related compounds.
| Compound Name | CAS Number | Molecular Formula | Key Structural Modification |
| This compound | 3918-13-6 | C₂₂H₂₉FO₄ | Methyl group at 6β position |
| Fluorometholone Acetate | 3801-06-7 | C₂₄H₃₁FO₅ | Acetylated C-17 hydroxyl group |
| 6-demethyl Fluorometholone | 426-20-0 | C₂₁H₂₇FO₄ | Lacks the C-6 methyl group |
| Fluorometholone Epoxy Analog | 83873-17-0 | C₂₄H₃₀O₅ | Contains an epoxy group |
| Fluorometholone acetate 6,9(11)-diene impurity | 95955-20-7 | C₂₄H₂₈O₄ | Contains additional double bonds |
Stereoselective Synthesis Approaches for Steroidal Analogs
The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, stereoselective synthesis is a cornerstone of steroidal analog development. core.ac.ukshsbnu.net Modern synthetic chemistry offers a powerful toolkit for controlling stereochemistry during the construction of complex molecules like steroids.
Organocatalysis has emerged as a revolutionary approach in steroid synthesis, enabling the rapid construction of complex intermediates. nih.gov For example, the Hajos-Parrish-Eder-Sauer-Wiechert reaction, an organocatalytic intramolecular aldol (B89426) condensation, is a classic method for building the polycyclic steroid core with high stereocontrol. nih.gov
Other stereoselective methods applicable to the synthesis of steroidal analogs include:
Intramolecular Epoxide Ring-Opening: This strategy has been used to create pentacyclic steroids stereoselectively. The nucleophilic attack occurs at the least sterically hindered carbon of the epoxide, allowing for precise control over the stereochemistry of the newly formed centers. shsbnu.net
Catalytic Asymmetric Reactions: The use of chiral catalysts, as seen in the hydrogenation to form the 6β-methyl group, is a widespread strategy.
Substrate-Controlled Reactions: The inherent rigidity and conformation of the steroid nucleus can be exploited to direct reagents to attack from a specific face (α or β), thus controlling the stereochemical outcome of a reaction. libretexts.org
These advanced synthetic strategies provide chemists with the tools to design and create a diverse array of steroidal analogs for research, allowing for a systematic investigation of how specific structural and stereochemical features influence chemical properties. nih.gov
Glucocorticoid Receptor Binding and Ligand-Receptor Complex Formation
The biological activity of this compound is initiated by its binding to the glucocorticoid receptor (GR), a protein that resides in the cytoplasm of cells in an inactive state, associated with a complex of heat shock proteins. nih.gov Upon binding, the receptor undergoes a conformational change, dissociates from the protein complex, and translocates to the nucleus, where it can directly influence gene transcription. patsnap.comdrugbank.com
Receptor Binding Affinity and Specificity Studies
| Compound | Receptor | Binding Affinity (IC50) | Binding Affinity (Kd) |
|---|---|---|---|
| Fluorometholone | Glucocorticoid Receptor | 1.5 nM | 2.8 nM |
Conformational Changes Induced by Ligand Binding
The binding of this compound to the ligand-binding pocket of the GR induces a significant conformational change in the receptor protein. nih.gov This structural alteration is essential for the subsequent steps in its mechanism of action. The ligand-receptor complex, now in its active conformation, is primed to translocate into the cell nucleus. patsnap.com This process is a hallmark of glucocorticoid action, enabling the steroid-receptor complex to access the cell's genetic material and modulate gene expression. drugbank.com
Gene Expression Modulation and Transcriptional Regulation
Once inside the nucleus, the this compound-GR complex exerts its profound effects on cellular function by directly regulating the transcription of specific genes. This modulation of gene expression is the cornerstone of its anti-inflammatory and immunosuppressive actions.
Interaction with Glucocorticoid Response Elements (GREs)
The primary mechanism by which the activated GR complex influences gene transcription is through its direct interaction with specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.comdrugbank.com GREs are located in the promoter regions of target genes. drugbank.com The binding of the this compound-GR complex to these elements can either enhance or suppress the rate of transcription of the associated gene. The consensus sequence for a GRE is a palindromic sequence, which facilitates the binding of the dimeric GR. mdpi.com
Upregulation of Anti-inflammatory Gene Transcription
A key aspect of the anti-inflammatory effect of this compound is its ability to increase the transcription of genes that encode for anti-inflammatory proteins. One of the most important of these is Annexin A1 (also known as lipocortin-1). drugbank.comwikidoc.org Annexin A1 is a potent inhibitor of phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes. drugbank.comwikidoc.org By inhibiting phospholipase A2, the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes is suppressed. patsnap.comdrugbank.com Furthermore, glucocorticoids are known to promote the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10). drugbank.com
| Upregulated Gene | Encoded Protein | Function |
|---|---|---|
| Annexin A1 (Lipocortin-1) | Annexin A1 | Inhibits phospholipase A2, reducing the production of prostaglandins and leukotrienes. drugbank.comwikidoc.org |
| Interleukin-10 (IL-10) | Interleukin-10 | Suppresses the activity of pro-inflammatory immune cells. drugbank.com |
Downregulation of Pro-inflammatory Gene Transcription
In addition to upregulating anti-inflammatory genes, this compound also potently suppresses the transcription of a wide array of pro-inflammatory genes. This is achieved through a mechanism known as transrepression. The activated GR can bind to and inhibit the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). researchgate.net These transcription factors are central to the inflammatory response, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB and AP-1, this compound effectively shuts down the production of key inflammatory mediators such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov It also suppresses the expression of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
| Downregulated Gene/Factor | Function | Mediators Suppressed |
|---|---|---|
| Nuclear Factor-kappa B (NF-κB) | Master regulator of inflammation. researchgate.net | IL-6, TNF-α, COX-2, iNOS. nih.gov |
| Activator Protein-1 (AP-1) | Regulates genes involved in inflammation and cell proliferation. researchgate.net | Various cytokines and metalloproteinases. |
Intracellular Signaling Pathways and Inflammatory Response Modulation
The anti-inflammatory activity of this compound, like other corticosteroids, involves the intricate regulation of multiple intracellular signaling pathways that govern the inflammatory cascade. By influencing gene transcription, the compound effectively suppresses the synthesis of pro-inflammatory proteins and promotes the expression of anti-inflammatory molecules.
A cornerstone of the anti-inflammatory action of corticosteroids is the inhibition of the phospholipase A2 (PLA2) enzyme. drugbank.com This is not a direct inhibition but rather an indirect effect mediated by the induction of a class of proteins known as lipocortins (annexins). drugbank.comwikidoc.orgrxabbvie.com After this compound binds to its cytosolic glucocorticoid receptor, the complex translocates to the nucleus and stimulates the transcription of genes encoding for lipocortins. drugbank.com
Lipocortins, in turn, suppress the activity of phospholipase A2. medsafe.govt.nz PLA2 is the critical enzyme responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. drugbank.comrxabbvie.com Arachidonic acid is the common precursor for the biosynthesis of potent inflammatory mediators known as eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. drugbank.comnih.gov By blocking the release of arachidonic acid, this compound effectively curtails the production of this entire family of inflammatory molecules, leading to a significant reduction in the inflammatory response. drugbank.comrxabbvie.com
Table 1: Corticosteroid Action on the Arachidonic Acid Pathway
| Step | Molecule/Enzyme | Action of Corticosteroid (e.g., this compound) | Outcome |
| 1 | Membrane Phospholipids | No direct action | - |
| 2 | Phospholipase A2 (PLA2) | Induces Lipocortin-1 (Annexin-1) which inhibits PLA2 activity. drugbank.comwikidoc.org | Release of Arachidonic Acid is blocked. rxabbvie.com |
| 3 | Arachidonic Acid | - | Precursor for eicosanoid synthesis is unavailable. nih.gov |
| 4a | Cyclooxygenase (COX) | Pathway substrate is depleted. | Production of Prostaglandins is inhibited. |
| 4b | Lipoxygenase (LOX) | Pathway substrate is depleted. | Production of Leukotrienes is inhibited. |
Beyond the arachidonic acid pathway, this compound modulates the expression of a wide array of cytokines, chemokines, and other inflammatory mediators. Its mechanism involves the repression of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). drugbank.com NF-κB is a key regulator for the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, corticosteroids decrease the synthesis of pro-inflammatory cytokines like interleukins (IL-1, IL-6), and Tumor Necrosis Factor-alpha (TNF-α).
Simultaneously, the compound can enhance the transcription of anti-inflammatory genes, such as that for Interleukin-10 (IL-10). drugbank.com Furthermore, research on related corticosteroids has shown suppression of other critical inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory response. This dual action—suppressing pro-inflammatory elements while potentially boosting anti-inflammatory ones—is central to its therapeutic effect.
Table 2: Inflammatory Mediators Modulated by Corticosteroids
| Mediator Type | Specific Mediator | Effect of Corticosteroid Action | Reference |
| Cytokines | Interleukin-1 (IL-1) | Production Suppressed | |
| Interleukin-6 (IL-6) | Production Suppressed | googleapis.com | |
| Tumor Necrosis Factor-alpha (TNF-α) | Production Suppressed | ||
| Interleukin-10 (IL-10) | Production Promoted | drugbank.com | |
| Enzymes | Phospholipase A2 (PLA2) | Activity Inhibited (indirectly) | drugbank.comrxabbvie.com |
| Cyclooxygenase-2 (COX-2) | Expression Suppressed | ||
| Inducible Nitric Oxide Synthase (iNOS) | Expression Suppressed | ||
| Transcription Factors | Nuclear Factor-kappa B (NF-κB) | Activity Inhibited | drugbank.com |
A hallmark of inflammation is the migration of leukocytes (such as neutrophils and macrophages) from the bloodstream into affected tissues. frontiersin.org Corticosteroids, including this compound, potently inhibit this process. patsnap.com The mechanism is multifactorial, involving the downregulation of endothelial adhesion molecules (e.g., E-selectin, ICAM-1) that are necessary for leukocytes to adhere to the blood vessel wall before migrating out. nih.govnih.gov
By suppressing the production of cytokines and chemokines, which act as powerful attractants for immune cells, the chemical gradient that directs leukocyte migration to the site of inflammation is diminished. frontiersin.org Furthermore, as discussed below, the stabilization of capillary walls reduces their permeability, physically hindering the passage of these cells into the surrounding tissue. drugbank.compatsnap.com This comprehensive inhibition of leukocyte trafficking and infiltration is a key factor in reducing inflammation, edema, and subsequent tissue damage. drugbank.comwikidoc.org
Cellular and Subcellular Effects
The influence of this compound extends to direct effects on cellular structures, which contributes significantly to its anti-inflammatory profile.
Corticosteroids are known to have a stabilizing effect on cellular and subcellular membranes. patsnap.com This is particularly important for the membranes of lysosomes, which are organelles containing a variety of potent hydrolytic enzymes. patsnap.com During an inflammatory response, lysosomal membranes can become fragile, leading to the release of these enzymes into the cytoplasm and extracellular space, causing cellular damage and propagating inflammation. By stabilizing these membranes, this compound helps prevent this enzymatic release, thereby protecting tissues from further injury. patsnap.com
Inflammation is characterized by increased vascular permeability, which allows plasma proteins and fluid to leak from capillaries into the tissue, resulting in edema. drugbank.com Corticosteroids counteract this by decreasing capillary permeability and inhibiting vasodilation. drugbank.comdrugbank.compatsnap.com This effect is partly due to the inhibition of vasoactive substances like histamine (B1213489) and the reduction of the gaps between endothelial cells that line the capillary walls. By restoring the integrity of the microvasculature, this compound reduces fluid exudation and swelling, which are classic signs of inflammation. drugbank.comwikidoc.org
Structure Activity Relationship Sar Studies of 6beta Methyl Fluorometholone
Impact of the 6beta-Methyl Substitution on Receptor Interactions
The introduction of a methyl group at the 6beta position of the fluorometholone (B1672912) scaffold has significant implications for its interaction with corticosteroid receptors. This substitution is not a common modification in clinically used corticosteroids, making its effects particularly noteworthy from a medicinal chemistry perspective.
Influence on Binding Potency and Selectivity
The addition of a 6-methyl group to a corticosteroid can modulate its binding affinity and selectivity for GR over MR. Generally, modifications at the 6-position can enhance anti-inflammatory potency. For instance, 6-alpha-methylation in methylprednisolone (B1676475) is known to increase glucocorticoid activity. While less common, a 6-beta-methyl group would be expected to influence receptor binding. The steric bulk of the methyl group could either enhance binding by promoting a more favorable conformation for interaction with the receptor or hinder it by preventing optimal alignment within the binding site. The precise impact on potency and selectivity would depend on the specific steric and electronic interactions with the amino acid residues of the receptor's ligand-binding domain.
Comparative Structural Analysis with Fluorometholone and Other Corticosteroids
To fully understand the SAR of 6beta-Methyl Fluorometholone, it is essential to compare its structure with its parent compound, fluorometholone, and other relevant corticosteroids.
Analysis of Fluorination and Hydroxylation Effects
Fluorometholone itself is a potent anti-inflammatory agent, and its activity is largely attributed to the presence of a fluorine atom at the 9-alpha position. This modification is a common strategy in corticosteroid design to enhance glucocorticoid activity and reduce mineralocorticoid activity. The high electronegativity of fluorine at this position is thought to increase the acidity of the 11-beta-hydroxyl group, leading to stronger hydrogen bonding with the receptor.
Unlike many other potent corticosteroids such as dexamethasone (B1670325) or betamethasone, fluorometholone lacks a hydroxyl group at the 17-alpha position. This structural feature generally reduces glucocorticoid potency but can also influence the metabolic profile of the compound. The combination of the 9-alpha-fluoro group and the absence of a 17-alpha-hydroxyl group in the this compound scaffold creates a unique electronic and steric profile that dictates its receptor interaction.
| Structural Modification | Expected Effect on Glucocorticoid Receptor (GR) Affinity | Expected Effect on Mineralocorticoid Receptor (MR) Affinity | Rationale |
|---|---|---|---|
| 6-beta-Methylation | Potentially Modulated (Increase or Decrease) | Potentially Modulated | Introduces steric bulk and induces conformational changes in the A-ring, altering the fit within the receptor binding pocket. |
| 9-alpha-Fluorination | Generally Increased | Generally Decreased | The electron-withdrawing nature of fluorine enhances the hydrogen-bonding capability of the 11-beta-hydroxyl group, favoring GR binding. |
| Absence of 17-alpha-Hydroxyl | Generally Decreased | Variable | The 17-alpha-hydroxyl group is often involved in key hydrogen bonding interactions within the GR binding site. |
Investigation of Esterification and Other Derivative Modifications
Esterification is a common prodrug strategy for corticosteroids to modify their physicochemical properties, such as lipophilicity and duration of action. nih.gov While specific ester derivatives of this compound are not widely reported in the literature, it is a viable approach for potential therapeutic development. Esterifying the 17-beta-hydroxyl group or a potential 21-hydroxyl group (if present in an analog) could enhance tissue penetration, particularly in topical applications. The choice of ester can significantly impact the rate of hydrolysis to the active parent compound, thereby controlling its pharmacokinetic profile. Other modifications, such as the introduction of different functional groups on the steroid backbone, could further refine the compound's activity and selectivity.
Pharmacophore Modeling and Computational Approaches to Ligand Design
Pharmacophore modeling and other computational techniques are invaluable tools for understanding the SAR of corticosteroids and for the rational design of new analogs. nih.govnih.gov
A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific receptor. acs.org For the glucocorticoid receptor, a typical pharmacophore model would include hydrogen bond donors and acceptors, and hydrophobic regions corresponding to the key interaction points within the ligand-binding domain. researchgate.net By mapping the structural features of this compound onto a validated GR pharmacophore model, one can predict its likely binding mode and affinity.
Preclinical Pharmacodynamics and Efficacy Studies of 6beta Methyl Fluorometholone
In Vitro Cellular Models of Inflammatory Responses
Extensive literature searches did not yield specific studies on the in vitro effects of 6beta-Methyl Fluorometholone (B1672912) on macrophage and lymphocyte cultures. Research on the broader class of corticosteroids, such as fluorometholone, demonstrates anti-inflammatory effects by inhibiting the production of inflammatory mediators. ncats.iofda.gov However, direct experimental data on 6beta-Methyl Fluorometholone's impact on these specific immune cells is not publicly available.
Macrophage and Lymphocyte Culture Studies
There is no specific information available in the public domain regarding in vitro studies of this compound on macrophage and lymphocyte cultures. General knowledge of corticosteroids suggests they can suppress macrophage and lymphocyte activity as part of their anti-inflammatory action. ncats.io For instance, studies on other corticosteroids like methylprednisolone (B1676475) have shown concentration-dependent effects on macrophage gene expression in co-culture with fibroblasts. nih.gov However, without direct studies, the specific response of these cells to this compound remains uncharacterized.
Gene Expression Profiling in Inflammatory Cell Lines
No studies detailing the gene expression profiling of inflammatory cell lines after treatment with this compound were identified. Gene expression studies on other glucocorticoids, such as prednisolone, have shown significant changes in the expression of genes related to inflammation and metabolic processes in CD4⁺ T lymphocytes and CD14⁺ monocytes. nih.gov A similar approach for this compound would be necessary to understand its molecular mechanism of action.
Cytokine Release Assays in Cellular Systems
Specific data from cytokine release assays performed on cellular systems treated with this compound is not available. Research on the related compound, fluorometholone, in clinical settings has shown an impact on tear cytokine profiles in patients with glaucoma. researchgate.net It is plausible that this compound would also modulate cytokine release, a hallmark of corticosteroid anti-inflammatory activity, but this has not been experimentally verified in the available literature.
Ex Vivo Tissue Responses to this compound
There is a lack of published research on the ex vivo tissue responses to this compound.
Organotypic Culture Models of Inflammation
No studies were found that utilized organotypic culture models to investigate the effects of this compound on inflammation. Organotypic models are valuable tools for studying tissue-level responses to anti-inflammatory agents. nih.govfrontiersin.orgnih.gov Future research employing such models could provide significant insights into the efficacy of this compound in a more physiologically relevant context.
Biochemical Marker Analysis in Tissue Explants
There are no available studies that have analyzed biochemical markers in tissue explants following treatment with this compound. This type of analysis is crucial for understanding the therapeutic effects and mechanisms of action of a compound on tissue-specific inflammatory processes.
In Vivo Animal Models of Inflammatory Conditions
Following a thorough investigation of scientific databases and medicinal chemistry literature, no specific in vivo studies utilizing animal models to evaluate the anti-inflammatory properties of this compound have been found. Standard preclinical research for a compound of this class would typically involve the use of such models to determine its potential therapeutic efficacy.
Rodent Models of Experimentally Induced Inflammation
There is no available data from studies using rodent models, such as carrageenan-induced paw edema, collagen-induced arthritis, or other experimentally induced inflammatory conditions, to assess the in vivo activity of this compound.
Comparative Efficacy in Various Animal Disease Models
No published research could be located that compares the efficacy of this compound to other corticosteroids or anti-inflammatory agents in any animal models of disease.
Histopathological and Molecular Analyses in Animal Tissues
Consistent with the absence of in vivo studies, there are no reports on the histopathological or molecular effects of this compound in animal tissues. Such analyses would typically involve examining tissue samples for changes in cellular infiltration, cytokine expression, or other markers of inflammation.
Comparative Pharmacological Efficacy in Preclinical Systems
No preclinical data is available to facilitate a comparison of the pharmacological efficacy of this compound with other related compounds. While research exists for the structurally similar corticosteroid, Fluorometholone, the strict focus of this inquiry on this compound precludes the inclusion of that information.
Insufficient Scientific Data Available for Metabolic Pathways of this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the metabolic pathways and biotransformation of the chemical compound this compound in preclinical models. As a result, it is not possible to provide a detailed and scientifically accurate article that adheres to the requested outline.
The available research primarily focuses on the parent compound, Fluorometholone, or other corticosteroids with structural similarities. However, direct studies on this compound, which would be necessary to accurately describe its specific metabolic fate, are not present in the public domain.
Specifically, the following key information, which is essential for constructing the requested article, is unavailable:
Identification of Metabolic Enzymes and Pathways: There are no studies that have specifically investigated and identified the Cytochrome P450 isoenzymes or other enzymes responsible for the metabolism of this compound.
Metabolite Identification and Characterization: Detailed profiling of metabolites in plasma, urine, or tissue samples from animal studies involving this compound has not been published. Consequently, the structural elucidation of its biotransformation products is unknown.
Influence of the 6beta-Methyl Moiety: While the introduction of a methyl group can theoretically influence metabolic stability, the specific impact of the 6beta-methyl group on the clearance and metabolic profile of Fluorometholone has not been experimentally determined.
Constructing an article based on speculation or by extrapolating data from related but distinct compounds would not meet the required standards of scientific accuracy and would be misleading. Therefore, until specific research on the metabolism of this compound becomes available, a thorough and factual article on this topic cannot be generated.
Metabolic Pathways and Biotransformation of 6beta Methyl Fluorometholone in Preclinical Models
Comparative Metabolism with Parent Fluorometholone (B1672912) in Preclinical Systems
Direct comparative metabolic data between 6beta-Methyl Fluorometholone and Fluorometholone in preclinical models has not been reported in publicly accessible scientific literature. However, insights into the potential metabolic fate of this compound can be inferred from the known biotransformation of Fluorometholone and the general influence of 6-methylation on steroid metabolism.
Metabolism of Parent Fluorometholone:
Preclinical studies in models such as rabbits, cynomolgus monkeys, and bovine corneas have established that Fluorometholone undergoes metabolic reduction at the C-20 ketone position. This biotransformation results in the formation of two primary metabolites: 20α-dihydrofluorometholone (20α-DHFM) and 20β-dihydrofluorometholone (20β-DHFM). The stereoselectivity of this reduction can exhibit species-specific differences. For instance, in rabbit and cynomolgus monkey corneas, the formation of 20α-DHFM is the selective pathway.
This metabolic conversion is a critical aspect of Fluorometholone's profile, as the resulting dihydro-metabolites have significantly lower glucocorticoid receptor binding affinity compared to the parent compound.
Table 1: Primary Metabolites of Fluorometholone in Preclinical Corneal Models
| Parent Compound | Preclinical Model | Primary Metabolite(s) | Metabolic Reaction |
|---|---|---|---|
| Fluorometholone | Rabbit Cornea | 20α-dihydrofluorometholone | C-20 Ketone Reduction |
| Fluorometholone | Cynomolgus Monkey Cornea | 20α-dihydrofluorometholone | C-20 Ketone Reduction |
Anticipated Influence of 6beta-Methylation:
Without direct experimental evidence, it remains speculative how the 6beta-methyl group on the Fluorometholone structure would specifically affect its primary metabolic pathway of C-20 ketone reduction. It is plausible that this pathway would remain a key route of biotransformation, but the rate of metabolism and the stereoselectivity of the reduction could be altered. Further preclinical in vitro and in vivo studies are necessary to elucidate the precise metabolic pathways of this compound and to provide a definitive comparison with Fluorometholone.
Analytical Chemistry and Bioanalytical Method Development for 6beta Methyl Fluorometholone
Advanced Chromatographic Techniques for Quantitative Analysis
Chromatographic methods are central to the separation, identification, and quantification of 6beta-Methyl Fluorometholone (B1672912) from its parent compound and other related impurities. researchgate.netoup.com Due to the structural similarities between these compounds, high-resolution techniques are required to achieve adequate separation.
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely used technique for the routine analysis of pharmaceutical impurities. For 6beta-Methyl Fluorometholone, a reversed-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity. Given that this compound and Fluorometholone are structural isomers, their separation relies on subtle differences in their interaction with the stationary phase. oup.compnrjournal.com
A typical RP-HPLC method would utilize a C8 or C18 column, with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.netoup.com The detection wavelength is generally set around 240 nm, which is the absorption maximum for this class of corticosteroids. oup.comijper.org The method's specificity allows for the quantification of this compound even in the presence of a large excess of Fluorometholone.
Table 1: Example HPLC-UV Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Expected Retention | The 6beta isomer is expected to have a slightly different retention time than the 6-alpha isomer (Fluorometholone) |
For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or the detection of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.netresearchgate.net This technique combines the powerful separation capabilities of HPLC with the definitive identification and quantification provided by mass spectrometry.
The analysis is typically performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This allows for the specific detection of a precursor ion (the molecular ion of this compound) and its transition to a specific product ion upon fragmentation. researchgate.net Electrospray ionization (ESI) in the positive ion mode is commonly used for steroids. massbank.eu The high specificity of MRM minimizes interference from matrix components, making it ideal for analyzing complex samples. researchgate.net
Table 2: Illustrative LC-MS/MS Parameters for this compound
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion ([M+H]⁺) | m/z 377.2 |
| Product Ion (Example) | m/z 357.2 (corresponding to loss of H₂O) |
| Collision Energy | Optimized for specific parent-daughter transition |
| LC Conditions | Similar to HPLC-UV, often with faster UPLC columns |
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of steroids, although it is generally less common than LC-based methods for compounds like this compound due to their low volatility. researchgate.net To make the steroid amenable to GC analysis, a derivatization step is required to increase its thermal stability and volatility. mdpi.comresearchgate.net
A common derivatization technique is silylation, which involves reacting the hydroxyl groups on the steroid with a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form more volatile trimethylsilyl (B98337) (TMS) ethers. mdpi.com Following derivatization, the sample is injected into the GC-MS, where compounds are separated based on their boiling points and detected by the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. researchgate.net
Table 3: Representative GC-MS Parameters for this compound Analysis
| Parameter | Condition |
| Derivatization Agent | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| GC Column | Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 280°C |
| Oven Program | Temperature gradient (e.g., 150°C to 300°C) |
| MS Detection | Electron Impact (EI) ionization, Selected Ion Monitoring (SIM) of characteristic ions of the TMS-derivative |
Utilization of this compound as a Reference Standard in Research:Although listed for sale as a reference standard, detailed research applications and findings demonstrating its specific use in scientific studies are not documented in the available literature.
Due to the absence of this critical data, generating a thorough and informative article that meets the specified requirements for detailed research findings and data tables is not feasible.
Emerging Research Directions and Future Perspectives for 6beta Methyl Fluorometholone
Advancing Preclinical Models for Inflammatory Diseases
The development of sophisticated preclinical models is paramount to understanding the therapeutic potential of 6beta-Methyl Fluorometholone (B1672912) in a range of inflammatory conditions. While direct studies on this specific compound are in nascent stages, the broader field of corticosteroid research provides a roadmap for future investigations. Current preclinical models for inflammatory diseases often utilize animal models that mimic human conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
Future research will likely involve the use of genetically engineered mouse models that allow for the precise investigation of the molecular targets of 6beta-Methyl Fluorometholone. Additionally, the development of humanized mouse models, which are reconstituted with human immune cells, will offer a more translational platform to assess the compound's efficacy and its effects on human immune responses. The use of ex vivo human tissue cultures from patients with inflammatory diseases also represents a promising avenue for personalized medicine approaches.
Table 1: Examples of Advanced Preclinical Models for Inflammatory Disease Research
| Model Type | Description | Potential Application for this compound |
| Genetically Engineered Mouse Models (GEMMs) | Mice with specific genes knocked out, knocked in, or mutated to mimic human diseases. | To identify the specific receptors and signaling pathways through which this compound exerts its anti-inflammatory effects. |
| Humanized Mouse Models | Immunodeficient mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells. | To evaluate the compound's impact on human immune cell function and cytokine production in an in vivo setting. |
| Ex Vivo Human Tissue Cultures | Biopsies or surgical resections from patients with inflammatory diseases cultured in the laboratory. | To assess the direct effects of the compound on inflamed human tissue and to explore patient-specific responses. |
| Organ-on-a-Chip Models | Microfluidic devices that mimic the structure and function of human organs. | To study the compound's effects on specific organ systems, such as the lung in asthma models or the gut in inflammatory bowel disease models. |
Integrating Omics Approaches to Unravel Compound Action
The advent of "omics" technologies provides an unprecedented opportunity to understand the multifaceted mechanisms of action of this compound at a systems level. These high-throughput approaches can generate vast amounts of data on genes, proteins, and metabolites, offering a holistic view of the cellular response to the compound.
Transcriptomic and Proteomic Investigations of Gene Regulation
Transcriptomics, the study of the complete set of RNA transcripts in a cell, can reveal how this compound modulates gene expression. By analyzing changes in messenger RNA (mRNA) levels in response to treatment, researchers can identify the genes and signaling pathways that are activated or repressed by the compound. For other glucocorticoids, transcriptomic studies have been instrumental in elucidating their anti-inflammatory effects, which are largely mediated by the transrepression of pro-inflammatory genes and the transactivation of anti-inflammatory genes. mdpi.com
Proteomics, the large-scale study of proteins, provides a complementary view by examining changes in protein expression and post-translational modifications. This is crucial because proteins are the primary functional molecules in the cell. Proteomic analyses can identify the specific proteins whose levels or activity are altered by this compound, providing direct insights into its mechanism of action. For instance, studies on other glucocorticoids have used proteomics to identify novel protein targets and to understand the complex interplay of signaling networks involved in the inflammatory response. sciety.org
Table 2: Potential Transcriptomic and Proteomic Findings for this compound
| Omics Approach | Potential Findings | Implication for Understanding Compound Action |
| Transcriptomics (RNA-Seq) | Identification of differentially expressed genes involved in inflammation, immune response, and metabolism. | Elucidation of the genomic mechanisms of anti-inflammatory action and potential off-target effects. |
| Proteomics (Mass Spectrometry) | Quantification of changes in protein abundance and identification of post-translational modifications (e.g., phosphorylation, ubiquitination). | Pinpointing the key protein effectors and signaling cascades modulated by the compound. |
Metabolomic Profiling in Response to this compound
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. This approach can provide a real-time snapshot of the physiological state of a cell or organism. By analyzing the metabolome, researchers can understand how this compound affects cellular metabolism. Glucocorticoids are known to have significant metabolic effects, and metabolomic profiling can help to delineate these effects in detail. plos.org
For example, metabolomic studies could reveal how this compound influences glucose metabolism, lipid metabolism, and amino acid pathways. This information is not only crucial for understanding the compound's therapeutic effects but also for identifying potential metabolic side effects. The integration of metabolomic data with transcriptomic and proteomic data can provide a comprehensive, multi-level understanding of the compound's biological activity.
The Horizon of Rational Design: Next-Generation Steroidal Analogs
The knowledge gained from preclinical and omics studies will be instrumental in the rational design of next-generation steroidal analogs with improved therapeutic profiles. The structure-activity relationship (SAR) of corticosteroids is a well-established field, and minor modifications to the steroid scaffold can have profound effects on potency, selectivity, and pharmacokinetic properties. uomustansiriyah.edu.iq
The 6beta-methyl group in this compound is a key structural feature that likely influences its biological activity. Future rational design efforts could focus on modifying this and other positions of the steroid nucleus to enhance its anti-inflammatory properties while minimizing unwanted side effects. For example, medicinal chemists could synthesize a series of analogs with different substituents at various positions and then use high-throughput screening assays to identify compounds with the desired activity profile. uomustansiriyah.edu.iq
Furthermore, computational modeling and structural biology techniques, such as X-ray crystallography, can provide detailed insights into how this compound and its analogs bind to the glucocorticoid receptor. This information can guide the design of new molecules with optimized receptor binding affinity and selectivity. The ultimate goal is to develop novel steroidal compounds that are more potent and safer than existing therapies for a wide range of inflammatory diseases.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying 6β-Methyl Fluorometholone in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC with UV detection (254 nm) is the gold standard. Use a C18 column (4.6 mm × 625 cm, packing L1) with a flow rate of 1.0 mL/min. Resolution (R ≥ 4.0) between fluorometholone and its acetate derivative is critical for specificity. Quantify via peak area comparison against a standard curve, ensuring ≤2.0% RSD in replicate injections .
Q. What preclinical models are suitable for evaluating 6β-Methyl Fluorometholone’s anti-inflammatory efficacy?
- Methodological Answer : Use rabbit models of experimentally induced inflammatory keratitis. Hourly topical application of 0.1% fluorometholone acetate reduces corneal polymorphonuclear leukocyte infiltration by 47% . Compare outcomes to vehicle controls and validate via histopathology or cytokine profiling.
Q. How does 6β-Methyl Fluorometholone’s safety profile compare to other corticosteroids in pediatric ocular applications?
- Methodological Answer : In vernal conjunctivitis trials, fluorometholone 0.1% outperforms cyclosporine in symptom reduction but requires monitoring for intraocular pressure (IOP) spikes. Design prospective cohort studies with IOP measurements at baseline, 2-week, and 4-week intervals. Stratify data by age and dose to identify risk thresholds .
Advanced Research Questions
Q. What mechanisms explain 6β-Methyl Fluorometholone’s dual inhibition of carbonic anhydrase isoforms (hCA-I and hCA-II)?
- Methodological Answer : Fluorometholone acetate binds to hCA-I (IC50 = 2.18 μM) and hCA-II (IC50 = 17.5 μM) via hydrophobic interactions and hydrogen bonding. Use molecular docking (e.g., AutoDock Vina) and site-directed mutagenesis to map binding residues. Validate with kinetic assays (e.g., stopped-flow spectroscopy) to compare inhibition constants .
Q. How do nanoparticle-based formulations enhance 6β-Methyl Fluorometholone’s corneal penetration compared to traditional solutions?
- Methodological Answer : Fixed-combination nanoparticles (fluorometholone) + solutions (bromfenac/levofloxacin) increase stromal dissolution via energy-dependent endocytosis. Assess using ex vivo corneal permeability assays (Franz diffusion cells) and confocal microscopy to track nanoparticle uptake. Co-administer endocytosis inhibitors (e.g., chlorpromazine) to confirm mechanism .
Q. How can researchers resolve contradictions in 6β-Methyl Fluorometholone’s teratogenicity data across species?
- Methodological Answer : In rabbits, ocular doses ≥0.1% during gestation days 6–18 cause fetal abnormalities (cleft palate, neural defects). However, human data are lacking. Conduct interspecies comparative pharmacokinetics (plasma/tissue concentration-time profiles) and placental transfer studies. Use in vitro models (e.g., human trophoblast cells) to extrapolate risk .
Q. What statistical approaches optimize dose-response meta-analyses for 6β-Methyl Fluorometholone in multi-center trials?
- Methodological Answer : Apply mixed-effects models to account for between-study heterogeneity. Use restricted maximum likelihood (REML) for variance estimation and funnel plots to detect publication bias. Stratify by study design (e.g., RCTs vs. cohort studies) and adjust for confounders (e.g., baseline IOP) using multivariate regression .
Methodological Frameworks for Experimental Design
-
PICOT Framework :
-
Data Contradiction Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
